molecular formula C11H15N3O3 B1322673 3-Amino-N,N-diethyl-4-nitrobenzamide CAS No. 474020-77-4

3-Amino-N,N-diethyl-4-nitrobenzamide

Cat. No.: B1322673
CAS No.: 474020-77-4
M. Wt: 237.25 g/mol
InChI Key: LGCFYPZERIQCFE-UHFFFAOYSA-N
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Description

3-Amino-N,N-diethyl-4-nitrobenzamide is a chemical compound that belongs to the class of nitrobenzamides. It is a yellow crystalline powder that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by reduction and amination steps .

Industrial Production Methods

Industrial production methods for 3-Amino-N,N-diethyl-4-nitrobenzamide may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-diethyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Amino-N,N-diethyl-4-nitrobenzamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N,N-diethyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-4-nitrobenzamide
  • N,N-Dimethyl-4-nitrobenzamide
  • 3-Aminobenzamide
  • N,N-Diethylbenzamide

Uniqueness

3-Amino-N,N-diethyl-4-nitrobenzamide is unique due to the presence of both an amino group and a nitro group on the benzamide structureCompared to similar compounds, it offers a broader range of functionalization possibilities and biological activities .

Properties

IUPAC Name

3-amino-N,N-diethyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-3-13(4-2)11(15)8-5-6-10(14(16)17)9(12)7-8/h5-7H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCFYPZERIQCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623321
Record name 3-Amino-N,N-diethyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474020-77-4
Record name 3-Amino-N,N-diethyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N,N-Diethyl-3-fluoro-4-nitro-benzamide (5.1 g, 21.2 mmol) was refluxed in a 2:1 mixture of NH4OH/EtOH (150 mL) for 48 h. The solution was cooled to rt and the solvent concentrated. The solution was then extracted (3×) with EtOAc. The combined organic phases were washed with brine and dried over anhydrous MgSO4. The crude product was crystallized from EtOAc/hexanes to give the title compound (4.35 g, 86% yield). 1H NMR (400 MHz, CD3OD) δ 8.12 (d, J=8.8 Hz, 1H), 6.92 (s, 1H), 6.56 (d, J=8.8 Hz, 1H), 3.51 (q, J=7.2 Hz, 2H), 3.28 (m, 2H), 1.23 (t, J=7.2 Hz, 3H), 1.13 (t, J=7.2 Hz, 3H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
NH4OH EtOH
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
86%

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